molecular formula C13H16N2O B11113050 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone

2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone

Cat. No.: B11113050
M. Wt: 216.28 g/mol
InChI Key: CNPWMQDJZLVGLT-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone is an organic compound that features a pyrrolidine ring and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the phenyl group.

    Final Assembly: The final product is obtained by coupling the pyrrolidine and phenyl components under specific reaction conditions, such as using a base or catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Substitution reactions may occur at the phenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes or receptors, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-phenylethanone
  • 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-chlorophenyl)ethanone

Uniqueness

The presence of the 4-methylphenyl group may impart unique properties to 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone, such as specific binding affinities or reactivity profiles, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C13H16N2O/c1-10-4-6-11(7-5-10)12(16)9-15-13-3-2-8-14-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

CNPWMQDJZLVGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNC2=NCCC2

Origin of Product

United States

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